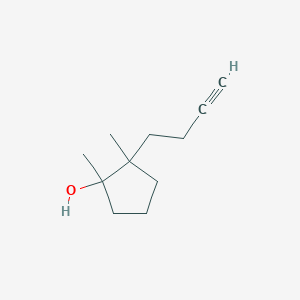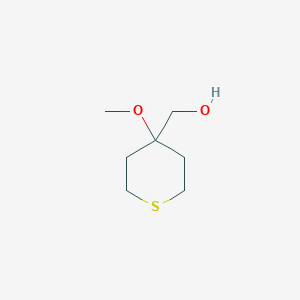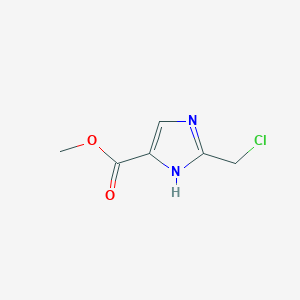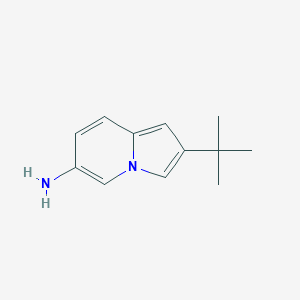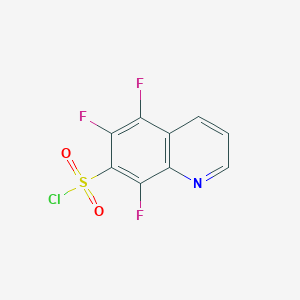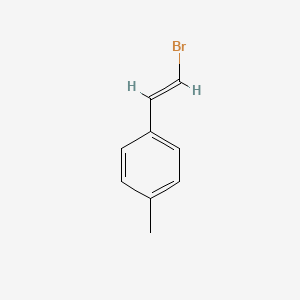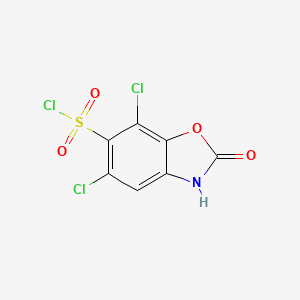
5,7-Dichloro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,7-Dichloro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride is a heterocyclic compound that belongs to the benzoxazole family. This compound is characterized by the presence of two chlorine atoms, a sulfonyl chloride group, and an oxo group within its structure. It is widely used in various chemical reactions and has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with 5,7-dichloro-2-aminophenol.
Cyclization: The 5,7-dichloro-2-aminophenol undergoes cyclization with phosgene to form 5,7-dichloro-2-oxo-2,3-dihydro-1,3-benzoxazole.
Sulfonylation: The resulting benzoxazole derivative is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group at the 6-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.
化学反应分析
Types of Reactions
5,7-Dichloro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Hydrolysis: The sulfonyl chloride group is susceptible to hydrolysis, forming the corresponding sulfonic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Hydrolysis: Hydrolysis is typically carried out in aqueous conditions, often with the addition of a mild acid or base.
Major Products Formed
Substitution Reactions: The major products are sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Hydrolysis: The major product is the corresponding sulfonic acid.
科学研究应用
5,7-Dichloro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 5,7-Dichloro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it a valuable tool in the study of enzyme inhibition and protein modification.
相似化合物的比较
Similar Compounds
- 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride
- 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride
- 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride
Uniqueness
5,7-Dichloro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride is unique due to the presence of two chlorine atoms at the 5 and 7 positions, which can influence its reactivity and biological activity. This structural feature distinguishes it from other benzoxazole derivatives and contributes to its specific applications in scientific research.
属性
分子式 |
C7H2Cl3NO4S |
|---|---|
分子量 |
302.5 g/mol |
IUPAC 名称 |
5,7-dichloro-2-oxo-3H-1,3-benzoxazole-6-sulfonyl chloride |
InChI |
InChI=1S/C7H2Cl3NO4S/c8-2-1-3-5(15-7(12)11-3)4(9)6(2)16(10,13)14/h1H,(H,11,12) |
InChI 键 |
HNNCHNVUUDXNBC-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C(=C(C(=C1Cl)S(=O)(=O)Cl)Cl)OC(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Butyl[1-(2,4-difluorophenyl)ethyl]amine](/img/structure/B15272326.png)
![2-[(1-Amino-2-methylbutan-2-yl)oxy]ethan-1-ol](/img/structure/B15272332.png)


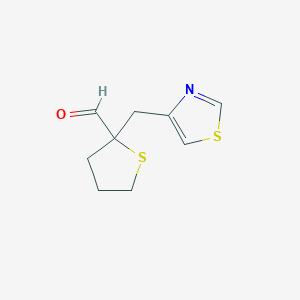
![2-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}propan-1-ol](/img/structure/B15272367.png)
